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molecular formula C13H22O4 B8281422 Di-tert-butyl 2-methylidenebutanedioate CAS No. 7398-94-9

Di-tert-butyl 2-methylidenebutanedioate

Cat. No. B8281422
M. Wt: 242.31 g/mol
InChI Key: ZPIUXAZYNQLASP-UHFFFAOYSA-N
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Patent
US09428470B2

Procedure details

2-Methylprop-1-ene (50.3 mL) was added to 2-methylenesuccinic acid (10.0 g) at −78 C, then sulfuric acid (0.819 mL) was added dropwise at −78 C, and then, the obtained mixture was stirred at room temperature at 4.5 to 3.5 atm for 22 hours in a sealed tube. After removal of 2-methylprop-1-ene at room temperature, the reaction mixture was diluted with ethyl acetate (100 mL) and added to a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 C, followed by extraction with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to obtain the title compound (12.8 g).
Quantity
50.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.819 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[CH2:3].[CH2:5]=[C:6]([CH2:10][C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O>>[CH2:5]=[C:6]([CH2:10][C:11]([O:13][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:12])[C:7]([O:9][C:2]([CH3:4])([CH3:1])[CH3:3])=[O:8]

Inputs

Step One
Name
Quantity
50.3 mL
Type
reactant
Smiles
CC(=C)C
Name
Quantity
10 g
Type
reactant
Smiles
C=C(C(=O)O)CC(=O)O
Step Two
Name
Quantity
0.819 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the obtained mixture was stirred at room temperature at 4.5 to 3.5 atm for 22 hours in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of 2-methylprop-1-ene at room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
added to a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 C
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C=C(C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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